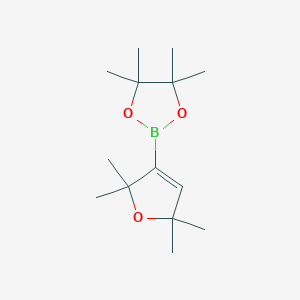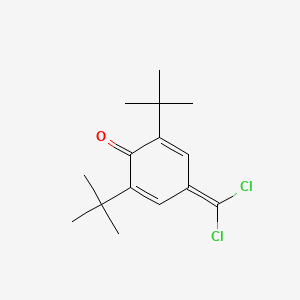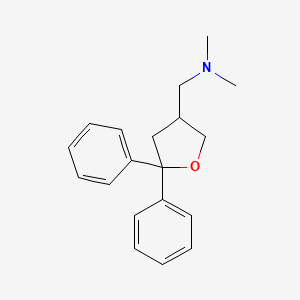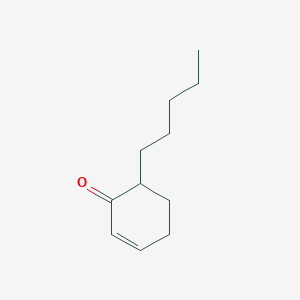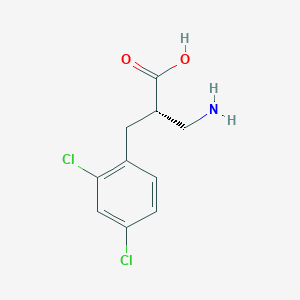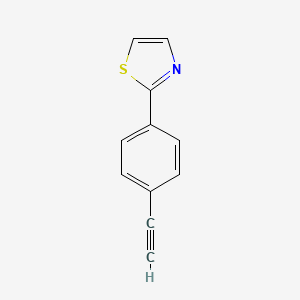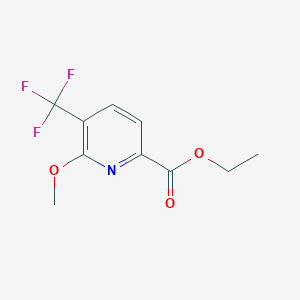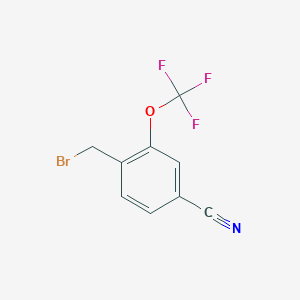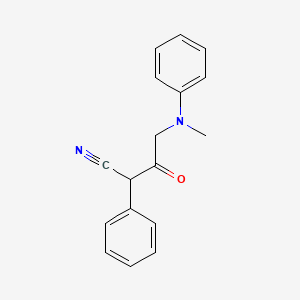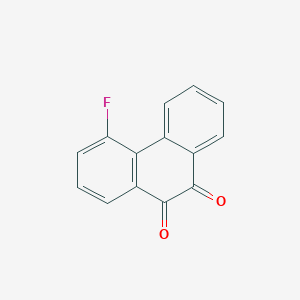
2,6-Dichloro-3-(4-methylbenzyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-3-(4-methylbenzyl)pyridine is an organic compound with the molecular formula C13H11Cl2N and a molecular weight of 252.14 g/mol . This compound is characterized by the presence of two chlorine atoms and a 4-methylbenzyl group attached to a pyridine ring. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-(4-methylbenzyl)pyridine typically involves the chlorination of 3-(4-methylbenzyl)pyridine. This process can be carried out using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is usually conducted in an inert solvent like dichloromethane (CH2Cl2) at a temperature range of 0-25°C to ensure the selective chlorination at the 2 and 6 positions of the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
化学反应分析
Types of Reactions
2,6-Dichloro-3-(4-methylbenzyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methyl group on the benzyl moiety can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The pyridine ring can be reduced to piperidine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or sodium ethoxide (NaOEt) in solvents like ethanol (EtOH) or dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Major Products Formed
Substitution: Formation of 2,6-diamino-3-(4-methylbenzyl)pyridine or 2,6-dimethoxy-3-(4-methylbenzyl)pyridine.
Oxidation: Formation of 4-methylbenzaldehyde or 4-methylbenzoic acid.
Reduction: Formation of 2,6-dichloro-3-(4-methylbenzyl)piperidine.
科学研究应用
2,6-Dichloro-3-(4-methylbenzyl)pyridine has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 2,6-Dichloro-3-(4-methylbenzyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to alterations in cellular processes . For example, it may inhibit the activity of certain kinases or ion channels, thereby affecting signal transduction pathways and cellular responses .
相似化合物的比较
Similar Compounds
2,6-Dichloropyridine: Lacks the 4-methylbenzyl group, making it less hydrophobic and less sterically hindered.
3-(4-Methylbenzyl)pyridine: Lacks the chlorine atoms, resulting in different reactivity and chemical properties.
2,6-Dichloro-4-(methylthio)pyridine: Contains a methylthio group instead of a methylbenzyl group, leading to different electronic and steric effects.
Uniqueness
2,6-Dichloro-3-(4-methylbenzyl)pyridine is unique due to the presence of both chlorine atoms and the 4-methylbenzyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets and enables its use in diverse applications .
属性
分子式 |
C13H11Cl2N |
|---|---|
分子量 |
252.14 g/mol |
IUPAC 名称 |
2,6-dichloro-3-[(4-methylphenyl)methyl]pyridine |
InChI |
InChI=1S/C13H11Cl2N/c1-9-2-4-10(5-3-9)8-11-6-7-12(14)16-13(11)15/h2-7H,8H2,1H3 |
InChI 键 |
YDHICZWWWIQJAC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)CC2=C(N=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


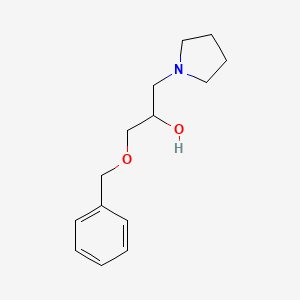
![Bicyclo[4.2.0]oct-2-yl phenylcarbamate](/img/structure/B13992926.png)

